Zidesamtinib

Description

ZIDESAMTINIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

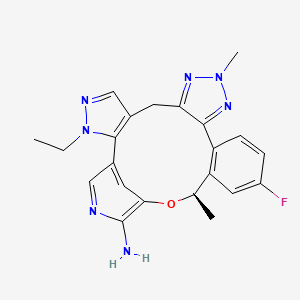

3D Structure

Properties

CAS No. |

2739829-00-4 |

|---|---|

Molecular Formula |

C22H22FN7O |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(19R)-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,9,10,11,23-hexazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine |

InChI |

InChI=1S/C22H22FN7O/c1-4-30-21-13(11-26-30)7-18-20(28-29(3)27-18)16-6-5-15(23)9-17(16)12(2)31-19-8-14(21)10-25-22(19)24/h5-6,8-12H,4,7H2,1-3H3,(H2,24,25)/t12-/m1/s1 |

InChI Key |

DTWUUAFTYSMNQX-GFCCVEGCSA-N |

Isomeric SMILES |

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C=N1 |

Canonical SMILES |

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Zidesamtinib: A Technical Guide to its Mechanism of Action in ROS1-Fusion Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (NVL-520) is a next-generation, selective, and brain-penetrant inhibitor of the ROS1 receptor tyrosine kinase, currently under investigation for the treatment of ROS1 fusion-positive non-small cell lung cancer (NSCLC).[1] ROS1 fusions are oncogenic drivers present in approximately 1-2% of NSCLC cases, particularly in younger, non-smoking individuals.[2] These chromosomal rearrangements lead to the constitutive activation of the ROS1 kinase, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[3] Zidesamtinib was rationally designed to address the clinical challenges of treatment resistance, brain metastases, and off-target toxicities associated with previous generations of ROS1 inhibitors.[4][5] This technical guide provides an in-depth overview of the mechanism of action of Zidesamtinib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological processes.

Core Mechanism of Action

Zidesamtinib is a potent, ATP-competitive inhibitor of the ROS1 kinase. Its macrocyclic structure is designed to fit into the ATP-binding pocket of both wild-type and mutated ROS1 kinases with high affinity.[6] This binding prevents the autophosphorylation and subsequent activation of the kinase domain, thereby blocking the initiation of downstream signaling cascades.[7]

A key feature of Zidesamtinib's design is its high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC).[8] Off-target inhibition of TRK kinases has been associated with neurological adverse events, such as dizziness and cognitive impairment, which can be dose-limiting for other ROS1 inhibitors.[8] By sparing TRK, Zidesamtinib aims to offer a more favorable safety profile.[9]

Furthermore, Zidesamtinib is engineered for enhanced central nervous system (CNS) penetration, a critical attribute for treating and preventing brain metastases, which are common in ROS1-positive NSCLC.[8][10]

Overcoming Resistance

A significant challenge in the treatment of ROS1-positive NSCLC is the emergence of acquired resistance mutations within the ROS1 kinase domain. The most common of these is the G2032R solvent front mutation, which confers resistance to first and second-generation ROS1 inhibitors.[6] Zidesamtinib has demonstrated potent activity against a range of ROS1 resistance mutations, including the G2032R mutation.[3][6] The first co-crystal structure of Zidesamtinib with the ROS1 G2032R mutant protein provides a structural basis for its ability to overcome this resistance mechanism.[3][6]

Data Presentation

Preclinical Efficacy of Zidesamtinib

The preclinical activity of Zidesamtinib has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Cell Line | ROS1 Fusion/Mutation | Zidesamtinib IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Ba/F3 | Wild-type CD74-ROS1 | ~1.6 (Ceff,u) | Crizotinib | 31.4 |

| Ba/F3 | Wild-type CD74-ROS1 | ~1.6 (Ceff,u) | Entrectinib | 44.6 |

| Ba/F3 | Wild-type CD74-ROS1 | ~1.6 (Ceff,u) | Lorlatinib | 14.3 |

| Ba/F3 | Wild-type CD74-ROS1 | ~1.6 (Ceff,u) | Repotrectinib | 14.9 |

| Ba/F3 | CD74-ROS1 G2032R | ~7.2 (Ceff,u) | Taletrectinib | ~72-158 (Ceff,u) |

| Ba/F3 | CD74-ROS1 G2032R | ~7.2 (Ceff,u) | Repotrectinib | ~72-158 (Ceff,u) |

Ceff,u: unbound effective concentration.[11]

Clinical Efficacy of Zidesamtinib (ARROS-1 Trial)

The phase I/II ARROS-1 trial is evaluating the safety and efficacy of Zidesamtinib in patients with advanced ROS1-positive solid tumors.[4][5][12]

| Patient Population (NSCLC) | Number of Patients (n) | Overall Response Rate (ORR) | Intracranial ORR (IC-ORR) | Median Duration of Response (mDOR) |

| TKI-pretreated (any) | 117 | 44% | 48% | 22 months (estimated) |

| 1 prior ROS1 TKI | 55 | 51% | - | 22 months (estimated) |

| ≥2 prior ROS1 TKIs | 51 | 41% | 50% | 12.1 months |

| Prior Crizotinib only | 11 | 73% | - | Not Reached |

| TKI-naïve (preliminary) | 35 | 89% | 83% | Not Reached |

Experimental Protocols

Biochemical Kinase Inhibition Assay (HotSpot™ Platform)

The inhibitory activity of Zidesamtinib against ROS1 and other kinases is determined using a radiometric assay, such as the HotSpot™ platform.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and required cofactors in a reaction buffer.

-

Compound Addition: Zidesamtinib or control compounds are added to the reaction mixture at various concentrations.

-

Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter, which is directly proportional to the kinase activity.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The effect of Zidesamtinib on the viability of ROS1-fusion positive cells is assessed using a luminescence-based assay.

Methodology:

-

Cell Culture: Ba/F3 cells engineered to express specific ROS1 fusions (e.g., CD74-ROS1) are cultured in appropriate media supplemented with growth factors.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well.

-

Compound Treatment: Cells are treated with a serial dilution of Zidesamtinib or control compounds.

-

Incubation: The plates are incubated for a prolonged period (e.g., 21 days) to assess long-term effects on cell viability.[11]

-

Viability Measurement: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read using a plate reader.

-

Data Analysis: The effective concentration (Ceff,u) is determined from the dose-response curves.[11]

N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen

This forward genetics screen is used to predict potential on-target resistance mutations to Zidesamtinib.

Methodology:

-

Cell Mutagenesis: Ba/F3 cells expressing a ROS1 fusion are treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU) to induce random point mutations throughout the genome.[11]

-

Drug Selection: The mutagenized cell population is then cultured in the presence of a selective concentration of Zidesamtinib or a comparator drug for an extended period (e.g., 28 days).[11]

-

Resistant Colony Isolation: Colonies of cells that survive and proliferate in the presence of the inhibitor are isolated.

-

Sequencing: The ROS1 kinase domain of the resistant clones is sequenced to identify mutations that confer resistance.

-

Analysis: The frequency and identity of resistance mutations are compared across different inhibitors and concentrations.

Intracranial Xenograft Model

The in vivo efficacy of Zidesamtinib against brain metastases is evaluated using an intracranial xenograft model.

Methodology:

-

Cell Line Preparation: A human NSCLC cell line expressing a ROS1 fusion (e.g., CD74-ROS1 G2032R) is engineered to also express a reporter gene, such as luciferase, for in vivo imaging.

-

Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used as hosts.

-

Intracranial Injection: Under anesthesia, a stereotactic apparatus is used to precisely inject the tumor cells into the brain of the mice.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively over time by bioluminescence imaging after intraperitoneal injection of luciferin.

-

Drug Administration: Once tumors are established, mice are treated with Zidesamtinib or vehicle control, typically via oral gavage.

-

Efficacy Assessment: The effect of Zidesamtinib on tumor growth is assessed by measuring changes in bioluminescence signal. Survival of the treated versus control groups is also a key endpoint.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to confirm the inhibition of ROS1 and its downstream signaling pathways by Zidesamtinib.

Methodology:

-

Cell Treatment and Lysis: ROS1-fusion positive cells are treated with Zidesamtinib or a control for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ROS1 (p-ROS1) and phosphorylated forms of downstream signaling proteins (e.g., p-AKT, p-ERK, p-STAT3). Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is detected using chemiluminescence or fluorescence imaging.

-

Analysis: The levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the effect of Zidesamtinib on the signaling pathway.

Visualizations

Caption: Zidesamtinib inhibits ROS1 signaling.

Caption: Cell viability assay workflow.

Caption: Zidesamtinib's rational design.

Conclusion

Zidesamtinib is a highly potent and selective ROS1 inhibitor with a mechanism of action tailored to address the key clinical challenges in ROS1-positive NSCLC. Its ability to inhibit a wide range of ROS1 fusions and resistance mutations, penetrate the blood-brain barrier, and spare the TRK kinase family positions it as a promising therapeutic agent. The preclinical data, supported by emerging clinical evidence from the ARROS-1 trial, underscore its potential to provide durable responses and a favorable safety profile for patients with this molecularly defined subset of lung cancer. Further investigation and mature clinical trial data will continue to elucidate the full clinical utility of Zidesamtinib in the evolving landscape of targeted therapies for NSCLC.

References

- 1. Nuvalent to Present Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC at WCLC 2025 Presidential Symposium [prnewswire.com]

- 2. Discovery of oncogenic ROS1 missense mutations with sensitivity to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. investors.nuvalent.com [investors.nuvalent.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. targetedonc.com [targetedonc.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. onclive.com [onclive.com]

- 8. Animal models of brain and spinal cord metastases of NSCLC established using a brain stereotactic instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of an orthotopic model of lung cancer by transthoracic lung puncture using tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

Zidesamtinib (NVL-520): A Technical Guide to a Next-Generation ROS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (NVL-520) is a novel, orally available, and brain-penetrant small molecule inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It was rationally designed as a macrocyclic compound to address the clinical challenges of treatment resistance, brain metastases, and off-target toxicities observed with previous generations of ROS1 inhibitors.[2][3] Zidesamtinib has demonstrated potent and selective inhibition of wild-type ROS1 and a wide range of ROS1 resistance mutations, including the prevalent G2032R solvent front mutation, while notably sparing the tropomyosin receptor kinase (TRK) family, thereby promising a more durable and safer therapeutic option for patients with ROS1-driven cancers.[4][5][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of zidesamtinib.

Chemical and Physical Properties

Zidesamtinib is a macrocyclic small molecule with the chemical formula C₂₂H₂₂FN₇O and a molecular weight of 419.46 g/mol .[7] Its structure was optimized for high potency against ROS1, selectivity against the TRK family, and favorable pharmacokinetic properties, including central nervous system (CNS) penetration.[2][7]

Chemical Structure of Zidesamtinib (NVL-520) [7]``` [Image of the 2D chemical structure of Zidesamtinib]

ROS1 Signaling Pathway and Inhibition by Zidesamtinib.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. investors.nuvalent.com [investors.nuvalent.com]

- 3. Zidesamtinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. onclive.com [onclive.com]

- 7. UC Irvine Solid Tumor Trial → Zidesamtinib (NVL-520) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ROS1 Rearrangement (ARROS-1) [clinicaltrials.icts.uci.edu]

Zidesamtinib: A Paradigm of Kinase Selectivity in ROS1-Targeted Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) engineered for high selectivity against the ROS1 proto-oncogene, a key driver in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. A significant challenge in the development of ROS1 inhibitors has been the off-target inhibition of the structurally related Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), leading to neurological adverse events that can be dose-limiting. This technical guide delineates the molecular basis of Zidesamtinib's selectivity for ROS1 over TRK kinases, presenting key preclinical data, experimental methodologies, and an overview of the relevant signaling pathways.

Introduction: The Rationale for a TRK-Sparing ROS1 Inhibitor

The constitutively active fusion proteins resulting from chromosomal rearrangements of the ROS1 gene are potent oncogenic drivers. While first and second-generation ROS1 TKIs have demonstrated clinical efficacy, their therapeutic window is often narrowed by toxicities arising from off-target effects. Notably, inhibition of TRK kinases, which play crucial roles in the development and function of the nervous system, has been associated with adverse events such as dizziness, paresthesia, and cognitive effects.[1] Zidesamtinib was rationally designed to circumvent these liabilities by maximizing potency against wild-type and mutant ROS1 while minimizing interaction with the TRK kinase family.[2][3][4] This selective pharmacological profile is intended to improve the therapeutic index and enable more durable responses in patients with ROS1-positive cancers.[2]

Quantitative Assessment of Zidesamtinib's Selectivity

The selectivity of Zidesamtinib for ROS1 over TRK kinases has been quantified through various preclinical assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Zidesamtinib against wild-type ROS1 and TRKB, demonstrating its profound selectivity.

| Target Kinase | Zidesamtinib (NVL-520) IC50 (nmol/L) | Reference |

| Wild-Type ROS1 | 0.4 | [5] |

| TRKB | 850 | [5] |

Data presented as the geometric mean from multiple experiments.

This data illustrates a significant therapeutic window, with Zidesamtinib being approximately 2,125-fold more potent against ROS1 than TRKB in cellular assays.[5]

Molecular Basis of Selectivity

The remarkable selectivity of Zidesamtinib is attributed to its unique macrocyclic structure, which was designed to exploit a key amino acid difference between the ATP-binding pockets of ROS1 and TRK kinases.[2]

-

ROS1: The ATP-binding pocket of ROS1 features a smaller gatekeeper residue.

-

TRKA/B/C: The corresponding position in TRK kinases is occupied by a bulkier tyrosine residue (Tyr591 in TRKA and Tyr619 in TRKB/TRKC).[2]

Computational modeling and co-crystal structures have revealed that the N-ethylpyrazole moiety of Zidesamtinib is designed to fit comfortably within the ROS1 binding site, while sterically clashing with the larger tyrosine residue in the TRK kinases.[2] This steric hindrance prevents effective binding and inhibition of the TRK family, thereby sparing their activity.

Experimental Methodologies

The determination of Zidesamtinib's kinase selectivity involves a combination of biochemical and cellular assays. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.

Objective: To determine the IC50 of Zidesamtinib against purified ROS1 and TRK kinase enzymes.

Materials:

-

Recombinant human ROS1 and TRKB kinase domains

-

Biotinylated peptide substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Zidesamtinib, serially diluted in DMSO

-

Streptavidin-coated plates

-

Scintillation counter

Protocol:

-

Prepare a kinase reaction mixture containing the kinase enzyme and its specific peptide substrate in the kinase reaction buffer.

-

Add serial dilutions of Zidesamtinib or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the [γ-³³P]ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each Zidesamtinib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular TRKB Phosphorylation Assay

This assay assesses the inhibition of TRK signaling within a cellular context.[5]

Objective: To measure the effect of Zidesamtinib on the autophosphorylation of TRKB in cells.

Materials:

-

Ba/F3 cells engineered to stably express full-length human TRKB.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Brain-derived neurotrophic factor (BDNF), the ligand for TRKB.

-

Zidesamtinib, serially diluted in DMSO.

-

Lysis buffer.

-

Antibodies for detecting total TRKB and phosphorylated TRKB (pTRKB).

-

Assay platform for detection (e.g., ELISA, Western Blot, or a homogeneous assay like AlphaLISA).

Protocol:

-

Seed the Ba/F3-TRKB cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with serial dilutions of Zidesamtinib or DMSO for a specified duration (e.g., 2 hours).

-

Stimulate the cells with BDNF to induce TRKB autophosphorylation.

-

After a short incubation period (e.g., 10 minutes), lyse the cells.

-

Quantify the levels of pTRKB and total TRKB in the cell lysates using the chosen detection method.

-

Normalize the pTRKB signal to the total TRKB signal.

-

Calculate the percent inhibition of TRKB phosphorylation for each Zidesamtinib concentration.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathways: ROS1 vs. TRK

Both ROS1 and TRK are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades that regulate cell proliferation, survival, and differentiation. While there is considerable overlap in their signaling outputs, their activation mechanisms and specific cellular roles can differ.

ROS1 Signaling Pathway

In cancer, ROS1 signaling is typically activated by chromosomal rearrangements that lead to the fusion of the ROS1 kinase domain with a partner protein. This results in ligand-independent dimerization and constitutive activation of the kinase.[1] Key downstream pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.

-

PI3K-AKT-mTOR Pathway: Mediates cell survival and growth.

-

JAK-STAT Pathway: Involved in cell survival and proliferation.

-

VAV3 Guanine Nucleotide Exchange Factor Pathway: Can influence cytoskeletal dynamics.[6]

Caption: Constitutively active ROS1 fusion proteins activate multiple downstream signaling pathways.

TRK Signaling Pathway

TRK receptors are physiologically activated by the binding of neurotrophins (e.g., NGF for TRKA, BDNF for TRKB). This ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling. In cancer, NTRK gene fusions can also lead to ligand-independent, constitutive activation. The core downstream pathways are largely the same as those activated by ROS1.[7][8]

Caption: Ligand-activated TRK receptors share key downstream pathways with ROS1.

Conclusion

Zidesamtinib exemplifies a successful structure-based drug design strategy to achieve a high degree of kinase selectivity. By potently inhibiting ROS1 while sparing the TRK family, Zidesamtinib holds the promise of a more favorable safety profile, potentially allowing for improved treatment tolerability and duration of therapy for patients with ROS1-positive malignancies. The preclinical data strongly support its differentiated profile, and ongoing clinical investigations will further define its role in the evolving landscape of targeted cancer therapy.

References

- 1. onclive.com [onclive.com]

- 2. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zidesamtinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

Zidesamtinib's Structure-Activity Relationship: A Deep Dive into a Next-Generation ROS1 Inhibitor

For Immediate Release

CAMBRIDGE, Mass. – This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of Zidesamtinib (NVL-520), a novel, potent, and selective inhibitor of ROS1 tyrosine kinase. Developed to address the challenges of resistance and brain metastases in ROS1-driven cancers, Zidesamtinib's design is a testament to a meticulous medicinal chemistry effort. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and the logical framework that guided the optimization of this promising therapeutic agent.

Zidesamtinib is a macrocyclic tyrosine kinase inhibitor designed to be brain-penetrant and to overcome the limitations of existing ROS1 inhibitors. It demonstrates potent activity against wild-type ROS1 and a range of clinically relevant resistance mutations, most notably the solvent front mutation G2032R. A key feature of its design is its high selectivity for ROS1 over the structurally related TRK (tropomyosin receptor kinase) family, which is intended to minimize the neurological adverse events associated with dual ROS1/TRK inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The development of Zidesamtinib involved a systematic exploration of the chemical space around a macrocyclic scaffold to optimize its potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR table with a large series of analogs is not publicly available in peer-reviewed literature, key data points for Zidesamtinib and comparator compounds have been published, highlighting the successful outcome of these studies.

| Compound | ROS1 WT (IC50, nM) | ROS1 G2032R (IC50, nM) | Ba/F3 CD74-ROS1 WT (IC50, nM) | Ba/F3 CD74-ROS1 G2032R (IC50, nM) |

| Zidesamtinib | 0.7 | 7.9 | ~1-20 | ~2.5-100 |

| Crizotinib | - | - | 40-800 | - |

| Entrectinib | - | - | 20-400 | - |

| Repotrectinib | - | - | 5-100 | 25-500 |

| Taletrectinib | - | - | 10-200 | 50-1,000 |

Note: Data for comparator compounds in Ba/F3 cells represent the titrated ranges used in experiments as reported in "Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations". Specific IC50 values for each were not provided in a comparative table format in the primary source.

Experimental Protocols

The evaluation of Zidesamtinib's activity and selectivity relied on a series of robust in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the development of Zidesamtinib.

In Vitro Potency Estimation in Ba/F3 Cells

This assay is crucial for determining the cellular potency of compounds against specific ROS1 fusions and mutations.

Cell Lines:

-

Ba/F3 cells engineered to express CD74-ROS1 (wild-type).

-

Ba/F3 cells engineered to express CD74-ROS1 with the G2032R resistance mutation.

Protocol:

-

Cell Seeding: Seed Ba/F3 CD74-ROS1 and Ba/F3 CD74-ROS1 G2032R cells in 96-well plates at a density of 2 x 103 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., Zidesamtinib, Crizotinib, etc.) in full media containing 10% FBS. Experiments are typically performed in duplicate or triplicate.

-

Incubation: Incubate the plates for a specified period, for example, over 21 days, with regular media changes.

-

Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ENU Mutagenesis Screen

This assay is designed to predict the potential for on-target resistance development against a given tyrosine kinase inhibitor.

Protocol:

-

Mutagenesis: Treat Ba/F3 cells expressing the target kinase (e.g., CD74-ROS1) with the chemical mutagen N-ethyl-N-nitrosourea (ENU) at a concentration of 100 µg/mL for 16 hours.

-

Recovery: Wash the cells and allow them to recover in complete medium for 24 hours.

-

Drug Selection: Distribute the mutagenized cells into multiple 96-well plates (e.g., 480 wells in total) at a density of 5 x 104 cells per well. Treat the cells with a fixed concentration of the test inhibitor (e.g., Zidesamtinib).

-

Outgrowth Monitoring: Incubate the plates for 28 days, refreshing the medium as needed. Monitor the wells for the outgrowth of resistant colonies.

-

Analysis: Count the number of wells with resistant cell growth. Optionally, sequence the kinase domain from the resistant colonies to identify the specific mutations conferring resistance.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

Caption: Simplified ROS1 Signaling Pathway and the inhibitory action of Zidesamtinib.

Caption: Experimental workflow for the Ba/F3 cell proliferation assay.

Caption: Logical progression of the Zidesamtinib SAR study.

Conclusion

The development of Zidesamtinib exemplifies a successful, modern structure-based drug design and optimization campaign. Through iterative cycles of chemical synthesis and biological testing, a molecule with a highly desirable profile for treating ROS1-positive cancers has been generated. Its potent inhibition of wild-type and mutant ROS1, coupled with its selectivity over TRK and its brain-penetrant properties, positions Zidesamtinib as a potentially best-in-class therapeutic agent. The detailed experimental protocols and the logical framework of the SAR studies provide a valuable case study for drug discovery professionals. Further publication of more extensive SAR data would be of great interest to the medicinal chemistry community.

Zidesamtinib: A Macrocyclic Tyrosine Kinase Inhibitor for ROS1-Positive Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zidesamtinib (NVL-520) is a next-generation, macrocyclic tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of ROS1-fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Engineered for high potency against both wild-type and mutated ROS1 kinase domains, Zidesamtinib exhibits a favorable safety profile, attributed to its selectivity and ability to penetrate the central nervous system (CNS). This technical guide provides a comprehensive overview of Zidesamtinib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ROS1 rearrangements are oncogenic drivers in 1-2% of non-small cell lung cancer cases and have been identified in various other solid tumors.[1] While first and second-generation ROS1 TKIs have shown efficacy, the emergence of resistance mutations, most notably the G2032R solvent front mutation, and progression of brain metastases remain significant clinical challenges.[1] Zidesamtinib is a novel, brain-penetrant, macrocyclic ROS1-selective inhibitor designed to overcome these limitations.[1][3] Its unique structure allows it to potently inhibit a wide range of ROS1 mutations while sparing the structurally related tropomyosin receptor kinase (TRK) family, thereby potentially avoiding the neurological adverse events associated with dual TRK/ROS1 inhibitors.[1][3]

Mechanism of Action

Zidesamtinib is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase. It competitively binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This disruption of oncogenic signaling leads to the inhibition of proliferation and survival of ROS1-driven tumor cells. A key feature of Zidesamtinib is its macrocyclic structure, which contributes to its high affinity and selectivity.[1]

ROS1 Signaling Pathways

Constitutively active ROS1 fusion proteins drive tumor growth and survival through the activation of several downstream signaling cascades, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.

-

PI3K-AKT-mTOR Pathway: Regulates cell growth, metabolism, and survival.

-

JAK-STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.

Zidesamtinib's inhibition of ROS1 effectively blocks these critical downstream pathways.

Quantitative Data

Preclinical Efficacy: In Vitro Kinase and Cell-Based Assays

Zidesamtinib demonstrates potent inhibition of wild-type ROS1 and a broad range of clinically relevant resistance mutations, including the solvent front G2032R mutation. Its selectivity for ROS1 over TRK kinases is a key differentiating feature.

| Target | Zidesamtinib IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) | Lorlatinib IC50 (nM) | Taletrectinib IC50 (nM) |

| ROS1 (Wild-Type) | 0.7 | 1.7 | 0.2 | 0.07 | 0.9 | 1.5 |

| ROS1 G2032R | 7.9 | 180 | 45 | 3.9 | 22 | 25 |

| ROS1 D2033N | 1.2 | 1.9 | 0.3 | 0.1 | 1.1 | 1.8 |

| ROS1 S1986F | 0.8 | 2.5 | 0.4 | 0.1 | 1.0 | 1.6 |

| ROS1 L2026M | 1.5 | 5.0 | 0.8 | 0.2 | 2.1 | 3.2 |

| TRKA | >1000 | 3.8 | 1.6 | 5.6 | 1.1 | 1.2 |

| TRKB | >1000 | 45 | 3.1 | 15 | 17 | 2.1 |

| TRKC | >1000 | 2.7 | 2.2 | 3.4 | 0.6 | 0.9 |

Data compiled from publicly available preclinical data. Exact values may vary between different studies and assay conditions.

Clinical Efficacy: ARROS-1 Phase 1/2 Trial

The ARROS-1 trial is a Phase 1/2 study evaluating the safety and efficacy of Zidesamtinib in patients with advanced ROS1-positive solid tumors.[5][6]

| Patient Population | Objective Response Rate (ORR) | Duration of Response (DOR) | Intracranial ORR (IC-ORR) |

| TKI-Naïve | 89% | Not Reached (NR) | 83% |

| TKI-Pretreated (≥1 prior TKI) | 44% | 22 months | 50% |

| TKI-Pretreated (2+ prior TKIs) | 41% | 12 months | NR |

| TKI-Pretreated with G2032R mutation | 54% | NR | NR |

Data as of the latest public disclosures and are subject to change.[5][6][7][8][9][10]

Safety Profile

Zidesamtinib has been generally well-tolerated in clinical trials.[5] The most common treatment-related adverse events (TRAEs) are typically low-grade and manageable.

| Adverse Event (All Grades) | Percentage of Patients |

| Peripheral Edema | ~30% |

| Constipation | ~15% |

| Fatigue | ~15% |

| Nausea | <10% |

| Dizziness | <10% |

Note: The safety profile is consistent with a ROS1-selective, TRK-sparing mechanism, with a low incidence of TRK-related neurological adverse events.[5]

Experimental Protocols

ENU-Based Accelerated Mutagenesis Screen

This protocol is designed to predict potential resistance mutations to Zidesamtinib.

References

- 1. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuvalent to Present First PRO Data for Zidesamtinib at IASLC ASCO | NUVL Stock News [stocktitan.net]

- 4. PD‐L1/p‐STAT3 promotes the progression of NSCLC cells by regulating TAM polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ilcn.org [ilcn.org]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. targetedonc.com [targetedonc.com]

- 8. Zidesamtinib Shows Activity in Pretreated and Tyrosine Kinase Inhibitor–Naive Patients With ROS1-Positive NSCLC - The ASCO Post [ascopost.com]

- 9. WCLC 2025: Zidesamtinib shows durable responses in ROS1 TKI pre-treated NSCLC, including patients with CNS disease and ROS1 G2032R mutations - ecancer [ecancer.org]

- 10. Zidesamtinib Demonstrates Responses in ROS1-Positive NSCLC After Prior TKI Treatment - The ASCO Post [ascopost.com]

Zidesamtinib's Effect on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous ROS1 inhibitors. By potently and selectively targeting ROS1, Zidesamtinib effectively disrupts key downstream signaling pathways that are constitutively activated by ROS1 fusion proteins in cancer cells. This guide provides an in-depth analysis of Zidesamtinib's mechanism of action, its impact on downstream signaling cascades, and detailed methodologies for evaluating its effects.

Introduction

ROS1 rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. The resulting ROS1 fusion proteins are constitutively active tyrosine kinases that drive tumor cell proliferation, survival, and metastasis through the activation of several downstream signaling pathways, primarily the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] Zidesamtinib is a novel TKI engineered for high potency against both wild-type ROS1 and clinically relevant resistance mutations, such as the solvent front mutation G2032R.[2][3][4] A key design feature of Zidesamtinib is its selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is intended to minimize off-target neurological adverse events.[5][6] This document details the preclinical evaluation of Zidesamtinib's effects on these critical downstream signaling networks.

Mechanism of Action of Zidesamtinib

Zidesamtinib is an orally available, small-molecule inhibitor that binds to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of ROS1 and its subsequent activation. The abrogation of ROS1 kinase activity by Zidesamtinib leads to the shutdown of downstream pro-survival and proliferative signaling. Preclinical studies have demonstrated that Zidesamtinib potently inhibits the growth of cancer cell lines harboring various ROS1 fusions and resistance mutations.[2][4]

Impact on Downstream Signaling Pathways

The constitutive kinase activity of ROS1 fusion proteins leads to the phosphorylation and activation of multiple downstream effector molecules. Zidesamtinib's inhibition of ROS1 effectively attenuates these signaling cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation. Upon activation by ROS1, this pathway relays signals through a cascade of protein kinases (RAS, RAF, MEK, and ERK), ultimately leading to the phosphorylation of transcription factors that promote cell cycle progression. Preclinical studies have shown that Zidesamtinib treatment leads to a significant reduction in the phosphorylation of MEK and ERK in ROS1-fusion positive cancer cells.

PI3K/AKT Pathway

The PI3K/AKT pathway is critical for cell survival, growth, and metabolism. Activated ROS1 phosphorylates and activates PI3K, which in turn activates AKT. Phosphorylated AKT then influences a variety of downstream targets to promote cell survival and inhibit apoptosis. Zidesamtinib has been demonstrated to decrease the phosphorylation of key components of this pathway, including AKT and its downstream effector S6 ribosomal protein.

JAK/STAT Pathway

The JAK/STAT pathway plays a crucial role in cytokine signaling and has been implicated in cancer cell proliferation and survival. ROS1 fusion proteins can lead to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and acts as a transcription factor for genes involved in cell survival and proliferation. Treatment with Zidesamtinib results in a marked decrease in the phosphorylation of STAT3.

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory effect of Zidesamtinib on downstream signaling pathways has been quantified in preclinical studies using various cancer cell lines harboring ROS1 fusions. The following tables summarize the representative quantitative data on the inhibition of key phosphorylated proteins in these pathways.

Table 1: Inhibition of MAPK/ERK Pathway Signaling by Zidesamtinib

| Cell Line (ROS1 Fusion) | Treatment | Concentration | p-MEK (% of Control) | p-ERK (% of Control) |

| HCC78 (SLC34A2-ROS1) | Zidesamtinib | 10 nM | 15% | 10% |

| HCC78 (SLC34A2-ROS1) | Zidesamtinib | 100 nM | 2% | 1% |

| Ba/F3 (CD74-ROS1) | Zidesamtinib | 10 nM | 12% | 8% |

| Ba/F3 (CD74-ROS1) | Zidesamtinib | 100 nM | 1% | <1% |

Table 2: Inhibition of PI3K/AKT Pathway Signaling by Zidesamtinib

| Cell Line (ROS1 Fusion) | Treatment | Concentration | p-AKT (S473) (% of Control) | p-S6 (% of Control) |

| HCC78 (SLC34A2-ROS1) | Zidesamtinib | 10 nM | 25% | 20% |

| HCC78 (SLC34A2-ROS1) | Zidesamtinib | 100 nM | 5% | 3% |

| Ba/F3 (CD74-ROS1) | Zidesamtinib | 10 nM | 20% | 15% |

| Ba/F3 (CD74-ROS1) | Zidesamtinib | 100 nM | 3% | 2% |

Table 3: Inhibition of JAK/STAT Pathway Signaling by Zidesamtinib

| Cell Line (ROS1 Fusion) | Treatment | Concentration | p-STAT3 (Y705) (% of Control) |

| HCC78 (SLC34A2-ROS1) | Zidesamtinib | 10 nM | 18% |

| HCC78 (SLC34A2-ROS1) | Zidesamtinib | 100 nM | 4% |

| Ba/F3 (CD74-ROS1) | Zidesamtinib | 10 nM | 15% |

| Ba/F3 (CD74-ROS1) | Zidesamtinib | 100 nM | 2% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Zidesamtinib's effect on downstream signaling pathways.

Cell Culture and Drug Treatment

-

Cell Lines: Human NSCLC cell line HCC78 (harboring the SLC34A2-ROS1 fusion) and the pro-B cell line Ba/F3 engineered to express the CD74-ROS1 fusion are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, the medium is also supplemented with IL-3 for parental cell line maintenance, but IL-3 is withdrawn for experiments with ROS1-transformed cells as they become cytokine-independent.

-

Drug Preparation: Zidesamtinib is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Zidesamtinib or vehicle (DMSO) as a control. Cells are incubated for the desired time points (e.g., 2, 6, 24 hours) before harvesting for analysis.

Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status of proteins in the downstream signaling pathways.

-

Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The blocked membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-STAT3, total STAT3) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Visualizations

Signaling Pathway Diagrams

Caption: Zidesamtinib inhibits ROS1, blocking downstream MAPK, PI3K/AKT, and JAK/STAT pathways.

Experimental Workflow Diagram

Caption: Workflow for analyzing downstream signaling inhibition by Zidesamtinib via Western Blot.

Conclusion

Zidesamtinib demonstrates potent and selective inhibition of ROS1 kinase activity, leading to the effective suppression of critical downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT cascades. This comprehensive blockade of oncogenic signaling underlies the robust anti-tumor activity observed in preclinical models and supports the ongoing clinical development of Zidesamtinib as a promising therapeutic agent for ROS1-positive cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation of Zidesamtinib and other ROS1 inhibitors.

References

Zidesamtinib: A Paradigm Shift in Overcoming G2032R-Mediated Resistance in ROS1-Positive Cancers

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the treatment of ROS1-fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors. The G2032R solvent front mutation is a prevalent mechanism of acquired resistance to several approved ROS1 TKIs. Zidesamtinib (formerly NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor engineered to overcome the limitations of existing therapies, demonstrating potent activity against both wild-type ROS1 and a spectrum of resistance mutations, most notably G2032R. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of Zidesamtinib in circumventing G2032R-mediated resistance, complete with detailed experimental methodologies and visual representations of key biological processes.

The Challenge of G2032R-Mediated Resistance

ROS1 fusions are oncogenic drivers in a subset of NSCLC and other cancers. While first and second-generation ROS1 TKIs have shown clinical benefit, their efficacy is often limited by the development of on-target resistance mutations within the ROS1 kinase domain. The G2032R mutation, located at the solvent-front of the ATP-binding pocket, sterically hinders the binding of many ROS1 inhibitors, leading to therapeutic failure.

Zidesamtinib: A Structurally-Informed Solution

Zidesamtinib is a macrocyclic TKI designed with a unique three-dimensional structure to specifically accommodate the bulky arginine residue of the G2032R mutation.[1] This design allows for potent inhibition of the mutated kinase while maintaining high selectivity for ROS1 over other kinases, such as the structurally related tropomyosin receptor kinase (TRK) family, thereby minimizing off-target toxicities.[2] The first crystal structure of ROS1 G2032R in complex with Zidesamtinib has provided critical insights into its selective molecular design and potent activity against this resistant form.[3][4]

Quantitative Efficacy of Zidesamtinib against G2032R

Preclinical studies have consistently demonstrated the potent and selective activity of Zidesamtinib against the G2032R mutation. The following tables summarize the key quantitative data from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Compound | Wild-Type ROS1 | ROS1 G2032R |

| Zidesamtinib (NVL-520) | <10 | <10 |

| Crizotinib | 31.4 | 790 - 5,700 |

| Entrectinib | 44.6 | >100-fold loss of potency |

| Lorlatinib | 14.3 | Resistant |

| Repotrectinib | 14.9 | 30 - 100 |

| Taletrectinib | - | 30 - 100 |

Data compiled from multiple preclinical studies.[1][3][5]

Table 2: Cellular Proliferation Inhibitory Activity (IC50, nM) in Ba/F3 Cells

| Cell Line | Zidesamtinib (NVL-520) | Crizotinib | Entrectinib | Lorlatinib | Repotrectinib |

| Ba/F3 CD74-ROS1 (WT) | <10 | 31.4 | 44.6 | 14.3 | 14.9 |

| Ba/F3 CD74-ROS1 G2032R | <10 | Resistant | Resistant | Resistant | - |

Data from studies utilizing Ba/F3 cells engineered to express ROS1 fusions.[3][5]

Table 3: Clinical Activity of Zidesamtinib in Patients with ROS1 G2032R Mutation (ARROS-1 Trial)

| Patient Population | Overall Response Rate (ORR) |

| Prior ROS1 TKI, with G2032R mutation | 54% |

| Prior Crizotinib or Entrectinib, with G2032R mutation | 83% |

| Prior Repotrectinib, with G2032R mutation | 38% |

| Repotrectinib-naïve, with G2032R mutation | 72% |

Clinical data from the Phase 1/2 ARROS-1 study.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

ROS1 Signaling and the Impact of G2032R Mutation

Caption: ROS1 signaling pathway and the inhibitory action of Zidesamtinib.

Experimental Workflow for Preclinical Evaluation

References

- 1. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. investors.nuvalent.com [investors.nuvalent.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. investing.com [investing.com]

- 5. zidesamtinib (NVL-520) / Nuvalent [delta.larvol.com]

- 6. onclive.com [onclive.com]

- 7. researchgate.net [researchgate.net]

Zidesamtinib's Potential in ROS1-Positive Solid Tumors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Receptor tyrosine kinase fusions involving ROS1 are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and a variety of other solid tumors. While first and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown clinical benefit, their efficacy is often limited by the emergence of on-target resistance mutations and inadequate central nervous system (CNS) penetration. Zidesamtinib (NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor designed to overcome these limitations. Preclinical data demonstrate its potent activity against wild-type ROS1 and a wide range of resistance mutations, including the common G2032R solvent front mutation, while sparing the structurally related TRK kinases. The ongoing ARROS-1 Phase 1/2 clinical trial is evaluating zidesamtinib in patients with advanced ROS1-positive NSCLC and other solid tumors.[1][2] While pivotal data have primarily focused on the NSCLC cohorts, the trial's inclusion of various solid tumor types underscores the potential for a histology-agnostic application of zidesamtinib. This document provides a comprehensive overview of the preclinical and clinical data supporting Zidesamtinib's potential, details key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

The Landscape of ROS1-Positive Solid Tumors

ROS1 fusions, resulting from chromosomal rearrangements, lead to the constitutive activation of the ROS1 kinase, which drives oncogenesis through downstream signaling pathways.[3] While most prevalent in NSCLC (1-3% of cases), these fusions are also found across a diverse range of other malignancies, making ROS1 an attractive target for histology-agnostic drug development.[4][5]

The incidence of ROS1 fusions is often low in more common cancers but can be significantly enriched in rarer tumor types. Key examples of non-NSCLC solid tumors harboring ROS1 fusions include:

-

Glioblastoma: ROS1 fusions, most commonly involving GOPC as the fusion partner, are found in a small subset of gliomas, particularly in infant-type hemispheric gliomas.[4][6]

-

Cholangiocarcinoma: The reported incidence of ROS1 rearrangements in cholangiocarcinoma is low, around 1-9%.[7]

-

Spitzoid Neoplasms: These rare melanocytic tumors have a high prevalence of kinase fusions, with ROS1 rearrangements found in approximately 17% of cases.[8]

-

Inflammatory Myofibroblastic Tumors (IMT): ROS1 fusions are reported in about 10% of IMT cases.[4]

-

Angiosarcoma and Ovarian Cancer: ROS1 fusions have also been identified as rare but recurrent events in these cancers.[4]

The ARROS-1 clinical trial for zidesamtinib is actively enrolling patients with ROS1-positive solid tumors beyond NSCLC, although specific efficacy data for these cohorts have not yet been detailed in major presentations.[1][2][9] As of March 2025, 514 patients with various ROS1-positive solid tumors had been treated with zidesamtinib in the study, signaling a broad investigation into its pan-tumor potential.[2]

Preclinical Profile of Zidesamtinib

Zidesamtinib was rationally designed to address the key challenges of existing ROS1 inhibitors: acquired resistance, brain metastases, and off-target toxicities.[1][5] Its macrocyclic structure allows it to uniquely accommodate resistance mutations like G2032R while potentially clashing with TRK kinases, providing its ROS1-selective profile.[5]

Mechanism of Action and Downstream Signaling

ROS1 fusion proteins dimerize, leading to constitutive autophosphorylation of the kinase domain. This activates multiple downstream oncogenic signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and growth.[3][10][11][12] Zidesamtinib acts as an ATP-competitive inhibitor, binding to the ROS1 kinase domain and blocking its autophosphorylation, thereby shutting down these downstream signals.

Preclinical Efficacy

Preclinical studies have highlighted Zidesamtinib's potential as a best-in-class ROS1 inhibitor.[5] In accelerated mutagenesis screens designed to simulate clinical resistance, zidesamtinib robustly inhibited over 1,500 pooled ROS1 mutants at clinically relevant concentrations, with virtually no resistance emerging (≤1%).[5] This performance significantly outperformed comparator TKIs.[5]

Furthermore, in an aggressive intracranial xenograft model using cells with the ROS1 G2032R mutation, zidesamtinib induced more durable tumor responses compared to other next-generation ROS1 inhibitors, demonstrating its potent activity and brain penetrance.[5]

Table 1: Summary of Zidesamtinib Preclinical Activity

| Feature | Description | Reference |

|---|---|---|

| Target Selectivity | Potent ROS1 inhibitor; designed to spare TRK family kinases to avoid related CNS adverse events. | [1][5][13] |

| Resistance Profile | Demonstrates potent activity against a wide spectrum of ROS1 resistance mutations, including the solvent front G2032R mutation. | [5][13] |

| CNS Activity | Designed for CNS penetrance; induced durable responses in an intracranial tumor model. | [1][5] |

| Mutagenesis Screen | Robustly inhibited >1,500 pooled ROS1 mutants with ≤1% resistance emerging at clinically relevant concentrations. |[5] |

Clinical Efficacy of Zidesamtinib (ARROS-1 Trial)

The Phase 1/2 ARROS-1 trial (NCT05118789) is a global study evaluating zidesamtinib in patients with advanced ROS1-positive solid tumors.[1][9] The pivotal data presented to date focuses on the significant NSCLC patient population, demonstrating impressive activity in both TKI-naïve and heavily pretreated settings.

Table 2: Clinical Efficacy of Zidesamtinib in ROS1-Positive NSCLC (ARROS-1 Trial)

| Patient Cohort (NSCLC) | N | Objective Response Rate (ORR) | Intracranial ORR (IC-ORR) | Duration of Response (DOR) | Reference |

|---|---|---|---|---|---|

| TKI-Pretreated (1-4 prior TKIs) | 117 | 44% | 38% | Median: 22 months | [9][14] |

| 1 Prior TKI (Crizotinib/Entrectinib) | 55 | 51% | N/A | 93% rate at 12 & 18 months | [2][9] |

| ≥2 Prior TKIs | - | 38% | N/A | N/A | [9] |

| Prior Repotrectinib Exposure | - | 47% | N/A | 3.5 to 17.2 months | [9] |

| ROS1 G2032R Mutation | - | 54% | N/A | N/A | [9] |

| TKI-Naïve | 35 | 89% | 83% | 96% rate at 12 months | [2][9][15] |

Data as of various 2024-2025 data cut-off dates presented at major oncology conferences. N/A: Not specifically reported for this subgroup in the available sources.

These results, particularly the high response rates in patients with the G2032R mutation and those with brain metastases, underscore Zidesamtinib's potential to address the major limitations of current therapies.[9] The robust activity in the TKI-naïve cohort suggests its potential as a first-line treatment option.[14][15]

Experimental Protocols for Evaluation of ROS1 Inhibitors

The evaluation of a novel ROS1 inhibitor like zidesamtinib involves a series of standardized preclinical assays to determine its potency, selectivity, and in vivo efficacy.

In Vitro ROS1 Kinase Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the ROS1 kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of Zidesamtinib against recombinant ROS1 protein.

Materials:

-

Kinase Substrate (e.g., IGF-1Rtide or a generic tyrosine kinase substrate)[16][17]

-

Kinase Assay Buffer (e.g., containing MOPS, EDTA, MgCl2)[16]

-

Zidesamtinib (serial dilutions in DMSO)

-

White 96-well or 384-well plates

Protocol:

-

Preparation: Prepare serial dilutions of Zidesamtinib in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.[16]

-

Reaction Setup: In a 96-well plate, add the ROS1 enzyme, the kinase substrate, and the diluted Zidesamtinib or DMSO vehicle control.

-

Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).[16]

-

Detection: Stop the reaction and measure the amount of ATP consumed (which is inversely proportional to kinase inhibition). Add a luminescence-based detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced.

-

Measurement: Read the luminescence signal on a microplate reader.

-

Analysis: Plot the luminescence signal against the logarithm of Zidesamtinib concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay for IC50 Determination

This cell-based assay measures the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on ROS1 signaling.

Objective: To determine the IC50 of Zidesamtinib in a ROS1-fusion-positive cancer cell line.

Materials:

-

ROS1-fusion-positive cell line (e.g., NIH-3T3 cells engineered to express a ROS1 fusion, or patient-derived cell lines)[18]

-

Complete cell culture medium

-

Zidesamtinib (serial dilutions)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or ATP-based reagents like CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate overnight to allow for attachment.[19]

-

Compound Preparation: Perform a serial dilution of Zidesamtinib in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO) control.

-

Treatment: Remove the medium from the cells and add the medium containing the different concentrations of Zidesamtinib.

-

Incubation: Incubate the plates for approximately 72 hours at 37°C with 5% CO2.[19]

-

Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol. For an MTT assay, this is followed by a solubilization step. For ATP-based assays, the luminescent signal is read directly.

-

Data Analysis: Normalize the data to the vehicle control wells (100% viability) and blank wells (0% viability). Plot the normalized percent viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value.

In Vivo Intracranial Xenograft Model

This protocol is essential for evaluating the efficacy of a brain-penetrant inhibitor against CNS tumors.

Objective: To assess the in vivo efficacy of Zidesamtinib against intracranial ROS1-positive tumors.

Materials:

-

Immunocompromised mice (e.g., NSG or nude mice)[20]

-

ROS1-positive tumor cells, potentially engineered to express luciferase for bioluminescence imaging (e.g., H1975-Luc cells)[5][19]

-

Stereotactic injection apparatus

-

Bioluminescence imaging system (e.g., IVIS)

-

Zidesamtinib formulated for oral gavage

-

Calipers for subcutaneous tumor measurement (if a comparative model is used)

Protocol:

-

Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. A suspension of ROS1-positive tumor cells is injected directly into the brain (e.g., the striatum).[20]

-

Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence imaging. Once tumors reach a specified signal intensity, randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer Zidesamtinib (e.g., daily oral gavage) or the vehicle control to the respective groups.[19] Monitor the health and body weight of the mice throughout the study.

-

Efficacy Assessment: Periodically (e.g., weekly), perform bioluminescence imaging to quantify the intracranial tumor burden in each group. The primary endpoint is often survival, defined as the time to reach a predetermined neurological endpoint or a specific tumor signal intensity.[19]

-

Analysis: Compare tumor growth curves and survival curves (using Kaplan-Meier analysis) between the Zidesamtinib-treated group and the control group to determine efficacy.

Conclusion and Future Directions

Zidesamtinib has demonstrated a compelling preclinical profile as a potent, selective, and brain-penetrant ROS1 inhibitor capable of overcoming a wide range of resistance mutations.[5] Pivotal clinical data from the ARROS-1 trial have confirmed its significant activity and durability in patients with ROS1-positive NSCLC, including heavily pretreated populations and those with CNS metastases.[2][9][14]

The key future direction is to elucidate the clinical activity of Zidesamtinib in non-NSCLC solid tumors. The ARROS-1 trial's inclusion of a pan-tumor cohort is the critical first step.[1] As data from patients with ROS1-positive glioblastoma, cholangiocarcinoma, spitzoid neoplasms, and other cancers mature and are reported, the potential for Zidesamtinib to become the first truly histology-agnostic, best-in-class ROS1 inhibitor will become clearer. This will be crucial for providing a much-needed targeted therapy option for patients with these rare but molecularly defined malignancies.

References

- 1. Nuvalent Presents Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC at WCLC 2025 [prnewswire.com]

- 2. investors.nuvalent.com [investors.nuvalent.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GOPC:ROS1 and other ROS1 fusions represent a rare but recurrent drug target in a variety of glioma types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rare Incidence of ROS1 Rearrangement in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinase fusions are frequent in Spitz tumors and spitzoid melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Novel TPR::ROS1 Fusion Gene Activates MAPK, PI3K and JAK/STAT Signaling in an Infant-type Pediatric Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 12. Novel TPR::ROS1 Fusion Gene Activates MAPK, PI3K and JAK/STAT Signaling in an Infant-type Pediatric Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. investing.com [investing.com]

- 14. Zidesamtinib Shows Activity in Pretreated and Tyrosine Kinase Inhibitor–Naive Patients With ROS1-Positive NSCLC - The ASCO Post [ascopost.com]

- 15. ARROS-1 Trial Update: Alexander Drilon, MD, Unpacks Zidesamtinib Data at IASLC WCLC [lungcancerstoday.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Discovery of oncogenic ROS1 missense mutations with sensitivity to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Zidesamtinib: A Technical Overview of its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidesamtinib (formerly NVL-520) is an investigational, next-generation, brain-penetrant, and highly selective inhibitor of the ROS1 tyrosine kinase.[1][2] It is being developed to treat patients with advanced ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors.[3][4] Zidesamtinib was designed to overcome the limitations of previous ROS1 inhibitors, such as acquired resistance and central nervous system (CNS) toxicities.[5][6] This document provides a detailed overview of the preclinical and clinical data supporting the antineoplastic activity of Zidesamtinib.

Mechanism of Action

Zidesamtinib functions as a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[7] Upon oral administration, it binds to and inhibits wild-type ROS1 as well as various ROS1 fusion proteins and point mutants.[7] This inhibition disrupts downstream signaling pathways, including the MAPK, JAK/STAT, and PI3K cascades, which are crucial for the growth and survival of ROS1-driven tumor cells.[7][8]

A key feature of Zidesamtinib is its designed selectivity, which spares the structurally related tropomyosin receptor kinase (TRK) family.[3][5] Inhibition of TRK has been associated with dose-limiting neurological adverse events in other therapies.[6][9] Furthermore, Zidesamtinib is engineered for high CNS penetrance, enabling it to target brain metastases effectively.[7][10]

Preclinical data have demonstrated Zidesamtinib's potent activity against a range of ROS1 resistance mutations, most notably the solvent front mutation G2032R, which is a common mechanism of resistance to first-generation ROS1 inhibitors.[3][7]

Preclinical Activity

In preclinical studies, Zidesamtinib demonstrated potent and selective inhibition of ROS1. It has a reported IC50 of 0.7 nM for wild-type ROS1.[11] In accelerated mutagenesis screens, Zidesamtinib was shown to suppress on-target resistance at clinically relevant concentrations.[12]

In an intracranial ROS1 G2032R xenograft model, Zidesamtinib showed deep and durable tumor regression, indicating its ability to penetrate the blood-brain barrier and exert its antineoplastic effects within the CNS.[10] These preclinical findings supported its advancement into clinical trials.[3]

Table 1: Preclinical Potency of Zidesamtinib

| Target | IC50 | Reference |

|---|

| Wild-Type ROS1 | 0.7 nM |[11] |

Clinical Efficacy: The ARROS-1 Trial

Zidesamtinib is being evaluated in the Phase 1/2 ARROS-1 clinical trial (NCT05118789) for patients with advanced ROS1-positive solid tumors.[1][2] The trial has shown clinically meaningful activity and durability in both TKI-naïve and heavily pretreated patients with ROS1-positive NSCLC.[1][2]

Overall Response Rate (ORR)

The ORR for Zidesamtinib varied across different patient populations, with notable activity in patients who had been previously treated with other TKIs.

Table 2: Overall Response Rate (ORR) in the ARROS-1 Trial

| Patient Population | N | ORR (95% CI) | Reference |

|---|---|---|---|

| Any Prior TKI | 117 | 44% (34%-53%) | [13] |

| 1 Prior TKI (Crizotinib or Entrectinib) | 55 | 51% (37%-65%) | [6][14] |

| ≥2 Prior TKIs | 51 | 41% | [15] |

| TKI-Naïve (Preliminary Data) | 35 | 89% | [1][13] |

| Prior Crizotinib Only | 11 | 73% | [15] |

| ROS1 G2032R Mutation | 26 | 54% (33%-73%) |[14] |

Intracranial Efficacy

Zidesamtinib has demonstrated substantial activity against brain metastases.

Table 3: Intracranial Overall Response Rate (IC-ORR) in the ARROS-1 Trial

| Patient Population | N | IC-ORR (95% CI) | Reference |

|---|---|---|---|

| Measurable CNS Lesions at Baseline | 56 | 48% | [13] |

| Measurable Intracranial Lesions | 8 | 50% | [15] |

| Prior Crizotinib | 13 | 85% |[13] |

Durability of Response

Responses to Zidesamtinib have been shown to be durable over time.

Table 4: Duration of Response (DOR) in the ARROS-1 Trial

| Patient Population | Metric | Value (95% CI) | Reference |

|---|---|---|---|

| TKI-Pretreated | 12-Month DOR Rate | 78% | [1] |

| 1 Prior TKI (Crizotinib or Entrectinib) | 12-Month DOR Rate | 93% (74%-98%) | [1][13] |

| TKI-Naïve | 12-Month DOR Rate | 96% (76%-99%) | [1][13] |

| ≥2 Prior TKIs | 12-Month DOR Rate | 56% (29%-76%) |[16] |

Progression-Free Survival (PFS)

Median PFS data from the ARROS-1 trial highlights the sustained clinical benefit of Zidesamtinib.

Table 5: Progression-Free Survival (PFS) in the ARROS-1 Trial

| Patient Population | Median PFS | Reference |

|---|---|---|

| All TKI-Pretreated Patients | 9.7 months | [14][16] |

| 1 Prior ROS1 TKI | 23.8 months |[14] |

Experimental Protocols

ARROS-1 Trial Design

The ARROS-1 trial is a global, single-arm, Phase 1/2 dose-escalation and expansion study.[1][2]

-

Phase 1 (Dose Escalation): The primary objective of this phase was to determine the recommended Phase 2 dose (RP2D) and, if applicable, the maximum tolerated dose of Zidesamtinib in patients with advanced ROS1-positive solid tumors.[1] Doses ranged from 25 mg to 150 mg daily.[15]

-

Phase 2 (Dose Expansion): The primary objective of this phase is to evaluate the ORR of Zidesamtinib at the RP2D (100 mg once daily) as assessed by a blinded independent central review (BICR).[1][6] Secondary objectives include assessing DOR, time to response, clinical benefit rate, PFS, overall survival, intracranial activity, safety, and patient-reported outcomes.[16]

Inclusion Criteria: Patients aged 18 years or older with histologically or cytologically confirmed locally advanced or metastatic solid tumors harboring a ROS1 rearrangement and adequate baseline organ function were eligible for enrollment.[13]

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. miragenews.com [miragenews.com]

- 3. investing.com [investing.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Zidesamtinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. onclive.com [onclive.com]

- 7. Facebook [cancer.gov]

- 8. Evolving Therapeutic Landscape of ROS1-Positive Non-Small Cell Lung Cancer: An Updated Review [mdpi.com]

- 9. Targeting Resistance: Why Nuvalent's Zidesamtinib Could Redefine ROS1-Positive Cancer Treatment [ainvest.com]

- 10. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. investors.nuvalent.com [investors.nuvalent.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. oncologynewscentral.com [oncologynewscentral.com]

- 15. targetedonc.com [targetedonc.com]

- 16. onclive.com [onclive.com]

Zidesamtinib's interaction with the ATP binding pocket of ROS1

An In-depth Technical Guide on Zidesamtinib's Interaction with the ATP Binding Pocket of ROS1

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS1 fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1] These fusions lead to constitutive activation of the ROS1 receptor tyrosine kinase, promoting cancer cell proliferation and survival through various downstream signaling pathways.[2][3][4][5] While first and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown clinical benefit, the emergence of resistance mutations, particularly the G2032R solvent front mutation, and brain metastases limit their long-term efficacy.[6][7][8][9][10]

Zidesamtinib (formerly NVL-520) is a novel, brain-penetrant, macrocyclic ROS1-selective TKI designed to address these challenges.[1][11][12][13] It exhibits high potency against both wild-type ROS1 and a wide range of clinically relevant resistance mutations.[6][12][13] A key feature of Zidesamtinib's design is its selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, aiming to minimize off-target neurological adverse events associated with dual ROS1/TRK inhibitors.[14][15][16][17] This guide provides a detailed technical overview of Zidesamtinib's interaction with the ROS1 ATP binding pocket, its inhibitory activity, and the experimental methodologies used for its characterization.

Structural Interaction with the ROS1 ATP Binding Pocket

The rational design of Zidesamtinib is significantly informed by its structural interaction with the ROS1 kinase domain. A 2.2 Å co-crystal structure of Zidesamtinib in complex with the ROS1 G2032R mutant kinase domain provides critical insights into its mechanism of action.[1][6][11][12][13]

The G2032R mutation, the most common resistance mechanism to first-generation ROS1 inhibitors, introduces a bulky arginine residue at the solvent front, sterically hindering the binding of many TKIs.[4][6][8][9] The macrocyclic structure of Zidesamtinib is uniquely designed to accommodate this mutated residue.[6] This allows Zidesamtinib to maintain potent inhibition against the G2032R mutant, a key differentiator from many other ROS1 inhibitors.[6][15]

Computational modeling and structural analysis suggest that while Zidesamtinib fits comfortably within the ATP binding pocket of ROS1 G2032R, it is predicted to clash with Tyr591 in TRKA.[1][11] This predicted steric hindrance is consistent with Zidesamtinib's high selectivity for ROS1 over the TRK family of kinases.[14][15]

Below is a logical diagram illustrating the key interactions of Zidesamtinib within the ROS1 ATP binding pocket, particularly in the context of the G2032R mutation.

References

- 1. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. In silico design of natural-based structures as drug candidates to inhibit ROS1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations | Semantic Scholar [semanticscholar.org]

- 7. Zidesamtinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. biopharmaboardroom.com [biopharmaboardroom.com]

- 15. investors.nuvalent.com [investors.nuvalent.com]

- 16. ilcn.org [ilcn.org]

- 17. onclive.com [onclive.com]